methyl (1S,2R,4R,6aR,6bS,8aR,12aS,14aR,14bR)-11-cyano-1,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,2,3,4,4a,5,6,7,8,8a,14a,14b-dodecahydropicene-4-carboxylate
Description
This compound is a highly functionalized triterpenoid derivative with a complex pentacyclic scaffold. Key structural features include:
- Stereochemistry: The absolute configuration is defined as (1S,2R,4R,6aR,6bS,8aR,12aS,14aR,14bR), indicating a rigid, multi-ring system with specific spatial arrangements critical for bioactivity .
- Two ketone groups at positions 10 and 14, contributing to redox activity. A methyl ester at position 4, influencing solubility and metabolic stability.
- Substituents: Seven methyl groups at positions 1, 2, 6a, 6b, 9, 9, and 12a, which stabilize the hydrophobic core.
The compound is structurally related to bardoxolone methyl derivatives, known for anti-inflammatory and anticancer properties .
Properties
Molecular Formula |
C32H43NO4 |
|---|---|
Molecular Weight |
505.7 g/mol |
IUPAC Name |
methyl (1S,2R,4R,6aR,6bS,8aR,12aS,14aR,14bR)-11-cyano-1,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,2,3,4,4a,5,6,7,8,8a,14a,14b-dodecahydropicene-4-carboxylate |
InChI |
InChI=1S/C32H43NO4/c1-17-13-21(28(36)37-8)20-9-11-32(7)26(25(20)18(17)2)22(34)14-24-30(5)15-19(16-33)27(35)29(3,4)23(30)10-12-31(24,32)6/h14-15,17-18,20-21,23,25-26H,9-13H2,1-8H3/t17-,18+,20?,21-,23+,25-,26-,30+,31-,32-/m1/s1 |
InChI Key |
IAQGGZUSUWICMM-OENFEGCESA-N |
Isomeric SMILES |
C[C@@H]1C[C@H](C2CC[C@@]3([C@@H]([C@@H]2[C@H]1C)C(=O)C=C4[C@]3(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)OC |
Canonical SMILES |
CC1CC(C2CCC3(C(C2C1C)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1S,2R,4R,6aR,6bS,8aR,12aS,14aR,14bR)-11-cyano-1,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,2,3,4,4a,5,6,7,8,8a,14a,14b-dodecahydropicene-4-carboxylate involves multiple steps, including the formation of the core structure and the introduction of functional groups. The reaction conditions typically require precise control of temperature, pressure, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,2R,4R,6aR,6bS,8aR,12aS,14aR,14bR)-11-cyano-1,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,2,3,4,4a,5,6,7,8,8a,14a,14b-dodecahydropicene-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The cyano group and other functional groups can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl (1S,2R,4R,6aR,6bS,8aR,12aS,14aR,14bR)-11-cyano-1,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,2,3,4,4a,5,6,7,8,8a,14a,14b-dodecahydropicene-4-carboxylate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in studies of enzyme activity and protein-ligand interactions.
Medicine: The compound’s potential therapeutic properties are being explored for the development of new drugs, particularly in the treatment of diseases involving specific molecular targets.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or unique optical characteristics.
Mechanism of Action
The mechanism of action of methyl (1S,2R,4R,6aR,6bS,8aR,12aS,14aR,14bR)-11-cyano-1,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,2,3,4,4a,5,6,7,8,8a,14a,14b-dodecahydropicene-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Key Comparisons
Functional Group Variations: The cyano group in the target compound distinguishes it from ursolic acid (hydroxyl) and C3 (acetyl/propargyl), likely enhancing electrophilic reactivity for covalent target binding . Ketones vs.
Stereochemical Complexity :
- The target compound’s stereochemistry at positions 1, 2, and 4 differs from the bardoxolone methyl derivative in , which lacks the 1S and 2R configurations. This may alter binding to nuclear factor-κB (NF-κB) or Keap1-Nrf2 pathways .
Biological Activity: Cytotoxicity: The benzyl ester derivative () with a bromine substituent shows potent cytotoxicity, suggesting that halogenation could be a strategy to enhance the target compound’s efficacy . Antiviral Potential: C3’s propargyl ester and triazole derivatives () demonstrate activity against viral proteins, implying that modifying the target’s ester group (e.g., adding triazoles) may broaden therapeutic applications .
Metabolic Stability :
- The methyl ester in the target compound may confer better metabolic stability compared to ursolic acid’s carboxylic acid, which is prone to glucuronidation .
Table 2: Pharmacokinetic and Physicochemical Properties
*Estimated based on similar structures in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

